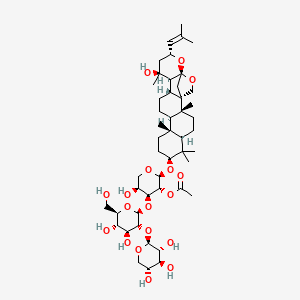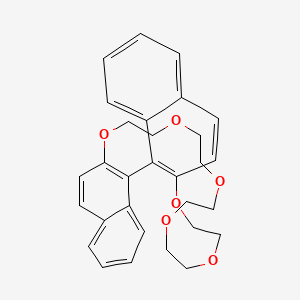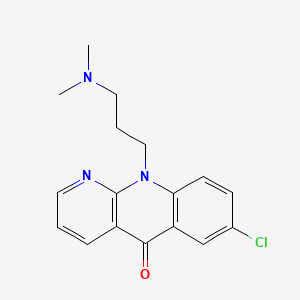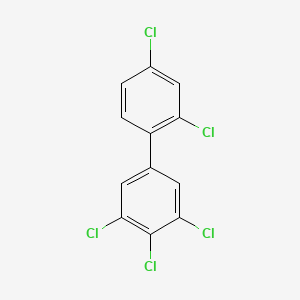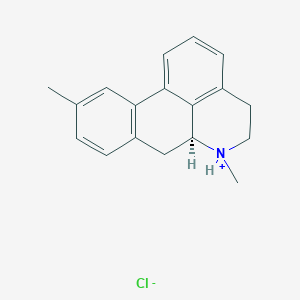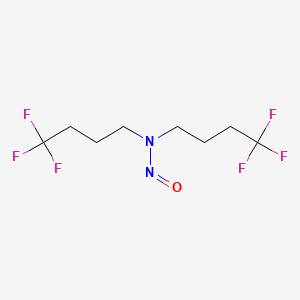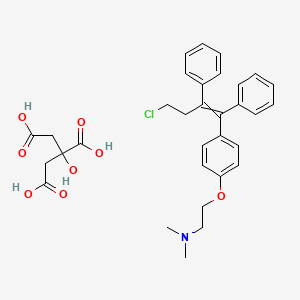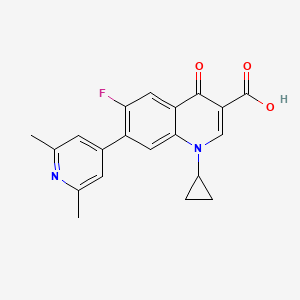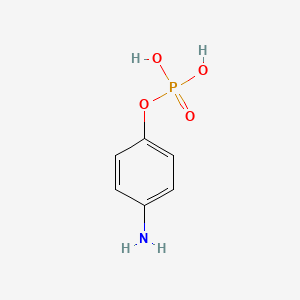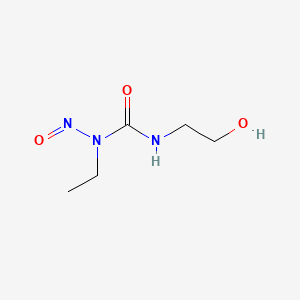![molecular formula C12H8N2O2 B1207921 9H-ピリド[3,4-b]インドール-3-カルボン酸 CAS No. 74214-63-4](/img/structure/B1207921.png)
9H-ピリド[3,4-b]インドール-3-カルボン酸
概要
説明
9H-pyrido[3,4-b]indole-3-carboxylic acid is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is also known as Trp-P-1 and is a potent mutagenic and carcinogenic agent that is found in cooked foods, tobacco smoke, and environmental pollutants. Despite its toxicity, 9H-pyrido[3,4-b]indole-3-carboxylic acid has been extensively studied for its potential therapeutic applications and its mechanism of action.
科学的研究の応用
化学的性質と構造
“9H-ピリド[3,4-b]インドール-3-カルボン酸”は、分子式C11H8N2、分子量168.1946の化学化合物です {svg_1}. これは、β-カルボリン、カルバゾリン、ノルハルマン、ノルハルマン、2,9-ジアザフルオレン、および9H-β-カルボリンとしても知られています {svg_2}.
インドール誘導体の合成における役割
“9H-ピリド[3,4-b]インドール-3-カルボン酸”を含むインドール誘導体は、さまざまなアルカロイドの合成において重要な役割を果たします {svg_3}. これらの化合物は、多くの天然物や医薬品に広く見られます {svg_4}.
生物活性化合物
“9H-ピリド[3,4-b]インドール-3-カルボン酸”を含むインドール誘導体は、近年、がん細胞、微生物、および人体におけるさまざまな種類の疾患の治療のための生物活性化合物として注目を集めています {svg_5}. 天然および合成のインドールは、さまざまな生物学的に重要な特性を示します {svg_6}.
蛍光染料
ジュロリジン構造のピリド[3,4-b]インドール染料ET-1は、小型のD–A蛍光染料として新たに設計および開発されました {svg_7}. ET-1は、非プロトン性溶媒からプロトン性溶媒への変化に伴い、蛍光バンドの赤色シフトを示し、正の蛍光溶媒色を示しました {svg_8}.
抗リーシュマニア薬
“9H-ピリド[3,4-b]インドール-3-カルボン酸”を含むピペラジニル-β-カルボリン-3-カルボキサミド誘導体のシリーズは、分子ハイブリッド化アプローチによって設計され、抗リーシュマニア薬として評価されました {svg_9}.
作用機序
Target of Action
The primary target of 9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as Flazin, is the HL-60 cells , a human leukemia cell line . It also acts as a monoamine oxidase (MAO) inhibitor and an inhibitor of indoleamine 2,3-dioxygenase (IDO) .
Mode of Action
Flazin interacts with its targets by inhibiting their proliferation. It strongly inhibits the proliferation of HL-60 cells . It also inhibits cytochrome P450 (CYP)-related activities .
Biochemical Pathways
Flazin affects the biochemical pathways related to cell proliferation and apoptosis. It induces DNA fragmentation, suggesting that apoptotic activity is involved in the inhibition of HL-60 cell proliferation . It also inhibits the formation of certain metabolites via the inhibition of CYP enzymes .
Pharmacokinetics
Its strong inhibitory effect on hl-60 cells suggests that it may have good bioavailability .
Result of Action
The result of Flazin’s action is the inhibition of cell proliferation and the induction of apoptosis. It strongly inhibits the proliferation of HL-60 cells, although it only weakly inhibits HeLa and VSMC cells . DNA fragmentation results suggest that apoptotic activity induced by Flazin is involved in the inhibition of HL-60 cell proliferation .
Action Environment
The action of Flazin can be influenced by environmental factors. For example, the Flazin content of Koikuchi and Tamari soy sauce was found to be 65.1 μg/mL and 232.0 μg/mL, respectively . This suggests that dietary intake could potentially influence the action, efficacy, and stability of Flazin.
生化学分析
Biochemical Properties
9H-pyrido[3,4-b]indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the notable interactions is with monoamine oxidase (MAO), where it acts as an inhibitor. This interaction is significant because MAO is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, 9H-pyrido[3,4-b]indole-3-carboxylic acid can potentially modulate neurotransmitter levels and influence mood and behavior . Additionally, this compound has been shown to interact with indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism . The inhibition of IDO by 9H-pyrido[3,4-b]indole-3-carboxylic acid can affect immune responses and has implications in cancer therapy.
Cellular Effects
The effects of 9H-pyrido[3,4-b]indole-3-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity, particularly against HL-60 cells, a type of human leukemia cell line . The inhibition of cell proliferation is associated with the induction of apoptosis, as evidenced by DNA fragmentation and TUNEL assay results . Furthermore, 9H-pyrido[3,4-b]indole-3-carboxylic acid has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of 9H-pyrido[3,4-b]indole-3-carboxylic acid involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as monoamine oxidase and indoleamine 2,3-dioxygenase, leading to their inhibition . The inhibition of these enzymes results in altered levels of neurotransmitters and metabolites, which can have downstream effects on cellular functions. Additionally, 9H-pyrido[3,4-b]indole-3-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, thereby influencing cellular processes such as apoptosis, cell cycle progression, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-pyrido[3,4-b]indole-3-carboxylic acid have been studied over various time points. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 9H-pyrido[3,4-b]indole-3-carboxylic acid is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression. These long-term effects have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics in the analysis of this compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 9H-pyrido[3,4-b]indole-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and modulation of neurotransmitter levels . At higher doses, toxic or adverse effects may be observed. For instance, high doses of 9H-pyrido[3,4-b]indole-3-carboxylic acid can lead to neurotoxicity, hepatotoxicity, and other systemic toxicities . These threshold effects underscore the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
9H-pyrido[3,4-b]indole-3-carboxylic acid is involved in several metabolic pathways. One of the primary pathways is the tryptophan metabolism pathway, where this compound acts as an inhibitor of indoleamine 2,3-dioxygenase . This inhibition can lead to altered levels of tryptophan and its metabolites, which can have downstream effects on immune responses and cancer progression. Additionally, 9H-pyrido[3,4-b]indole-3-carboxylic acid can influence the metabolic flux of other pathways by modulating the activity of key enzymes and cofactors . These effects on metabolic pathways highlight the compound’s potential as a therapeutic agent in various diseases.
Transport and Distribution
The transport and distribution of 9H-pyrido[3,4-b]indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, 9H-pyrido[3,4-b]indole-3-carboxylic acid can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 9H-pyrido[3,4-b]indole-3-carboxylic acid is an important determinant of its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus, mitochondria, and cytoplasm . The targeting of 9H-pyrido[3,4-b]indole-3-carboxylic acid to these compartments is mediated by targeting signals and post-translational modifications. For instance, the presence of nuclear localization signals (NLS) can direct this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins . Similarly, mitochondrial targeting signals can facilitate the localization of 9H-pyrido[3,4-b]indole-3-carboxylic acid to the mitochondria, where it can influence mitochondrial function and metabolism.
特性
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-6,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLVFKCLBYUINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225209 | |
| Record name | Carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
74214-63-4 | |
| Record name | 9H-Pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-pyrido[3,4-b]indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological activities reported for 9H-pyrido[3,4-b]indole-3-carboxylic acid and its derivatives?
A1: 9H-pyrido[3,4-b]indole-3-carboxylic acid, also known as β-carboline-3-carboxylic acid, and its derivatives have been explored for a range of biological activities. This includes:
- Antidiabetic activity: 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM5) demonstrated potent antidiabetic activity in a study using streptozotocin-induced diabetic rats. []
- Anticancer activity: 1-[5-(Hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin), a derivative found in Tamari soy sauce, showed strong inhibition of HL-60 cell proliferation, suggesting potential anticancer activity. []
- Cough-suppressing effect: Flazin and the related compound melpyrrole, isolated from honey, exhibited antitussive activity in guinea pigs, possibly acting through the nitric oxide signaling pathway. []
- Remyelination promotion: Certain β-carbolines, specifically N-butyl-β-carboline-3-carboxylate (β-CCB) and ethyl 9H-pyrido[3,4-b]indole-3-carboxylate (β-CCE), enhanced remyelination in a rat model of focal demyelination, potentially by modulating GABAA receptors expressed in oligodendrocytes. []
Q2: How is the formation of 1-[5-(hydroxymethyl)furan-2-yl]-9H-pyrido[3,4-b]indole-3-carboxylic acid (Flazin) influenced by different factors?
A2: Flazin formation, a β-carboline with a furan moiety, is influenced by several factors:
- Reactants: It forms from the reaction of L-tryptophan with 3-deoxyglucosone, but not with 5-hydroxymethylfurfural. []
- pH: Acidic conditions favor Flazin formation. []
- Temperature: Heating (70-110°C) promotes its formation. []
- Carbohydrate source: Formation from fructose is greater than from glucose, while sucrose yields Flazin under acidic conditions and heating due to hydrolysis. []
Q3: Can you provide information about the occurrence of Flazin in food?
A3: Flazin has been identified and quantified in various processed foods using HPLC-MS and HPLC-fluorescence techniques. []
- Occurrence: Found in tomato products, soy sauce, beer, balsamic vinegar, fruit juices, dried fruits, fried onions, and honey. []
- Concentration range: Not detected to 22.3 μg/mL. []
- Highest levels: Tomato concentrate (13.9 μg/g) and soy sauce (9.4 μg/mL). []
- Formation during processing: Observed in heated tomato juice and crushed tomatoes, suggesting formation during processing. []
Q4: What is the mechanism of nitrosation of tetrahydro-β-carboline-3-carboxylic acids?
A4: The nitrosation of 1-substituted-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acids (THBC-3-COOH) with nitrite in aqueous solution is influenced by: []
- pH: Enhanced yield at low pH (around 2). []
- Nitrite concentration: Maximum yield reached within 1 hour with stoichiometric nitrite. []
- Time: Formation detected even with half the stoichiometric amount of nitrite. []
Q5: How has ultrasound technology been applied in the synthesis of 1-acetyl-3-carboxamide-β-carboline derivatives?
A5: Ultrasound irradiation facilitates the rapid synthesis of biologically important 1-acetyl-3-carboxamide-β-carboline derivatives. [] This method offers advantages over conventional stirring:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


